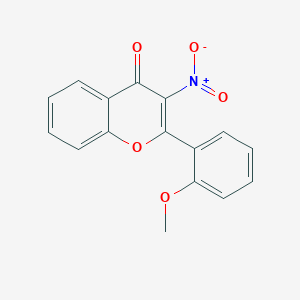
2-(2-Methoxyphenyl)-3-nitrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-3-nitrochromen-4-one, also known as MNRC, is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. MNRC has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one involves the modulation of various signaling pathways. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one also inhibits the MAPK/ERK pathway, which regulates cell growth and differentiation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating these pathways.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biochemical and physiological effects. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one inhibits the production of pro-inflammatory cytokines and oxidative stress, which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several advantages and limitations for lab experiments. One of the advantages of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its potent anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for cancer treatment. However, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has some limitations, including its low solubility in water and its potential toxicity in vivo. These limitations need to be addressed to further explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
Direcciones Futuras
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several potential future directions for scientific research. One of the future directions is the development of more efficient synthesis methods for 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The current synthesis method involves several steps and requires a large amount of starting materials. Developing a more efficient synthesis method can increase the yield and purity of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Another future direction is the evaluation of the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Understanding the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is crucial for its potential clinical applications. Additionally, exploring the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in other diseases, including neurodegenerative disorders, is another future direction for scientific research.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is a promising chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research is needed to explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
Métodos De Síntesis
The synthesis of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde and nitroethane in the presence of a base. The resulting product is then subjected to cyclization using acetic anhydride and a catalytic amount of sulfuric acid to yield 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The purity of the synthesized 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be increased through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Propiedades
Número CAS |
143468-20-6 |
|---|---|
Nombre del producto |
2-(2-Methoxyphenyl)-3-nitrochromen-4-one |
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-8-4-3-7-11(12)16-14(17(19)20)15(18)10-6-2-5-9-13(10)22-16/h2-9H,1H3 |
Clave InChI |
UBHSVZAIXCJAQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Sinónimos |
4H-1-Benzopyran-4-one,2-(2-methoxyphenyl)-3-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





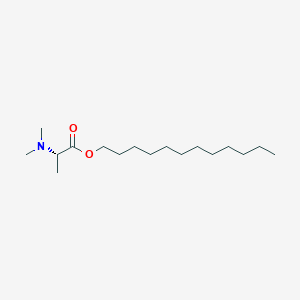
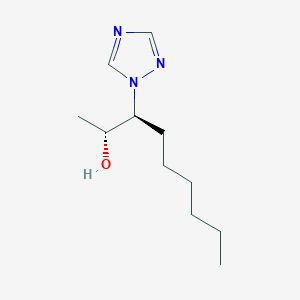
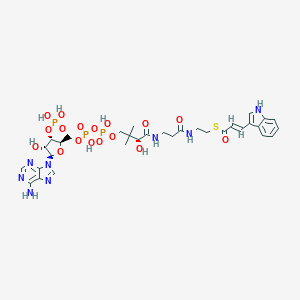
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
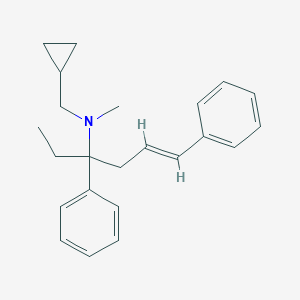
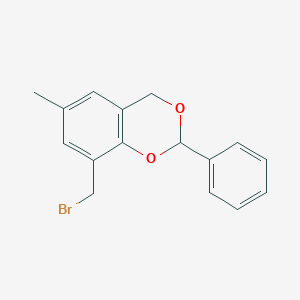
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
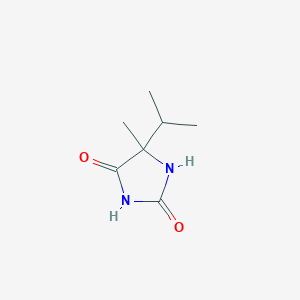


![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
